molecular formula C9H9NO B1500794 4-(Aziridin-1-yl)benzaldehyde CAS No. 353247-80-0

4-(Aziridin-1-yl)benzaldehyde

Cat. No. B1500794
CAS RN: 353247-80-0
M. Wt: 147.17 g/mol
InChI Key: BZFRYELICHIEIC-UHFFFAOYSA-N
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Description

4-(Aziridin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₉H₉NO . It is a derivative of aziridine, which is an organic compound consisting of a three-membered heterocycle C2H5N . Aziridine is a colorless, toxic, volatile liquid that is of significant practical interest .


Synthesis Analysis

Aziridines, including 4-(Aziridin-1-yl)benzaldehyde, can be synthesized by coupling amines and alkenes via an electrogenerated dication . This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . A key strategic advantage of this approach is that oxidative alkene activation is decoupled from the aziridination step, enabling a wide range of commercially available but oxidatively sensitive amines to act as coupling partners for this strain-inducing transformation .


Molecular Structure Analysis

The molecular structure of 4-(Aziridin-1-yl)benzaldehyde is characterized by the presence of an aziridine ring attached to a benzaldehyde group . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .


Chemical Reactions Analysis

Aziridines, including 4-(Aziridin-1-yl)benzaldehyde, are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . These properties make them versatile precursors of diverse amine products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Aziridin-1-yl)benzaldehyde include a molecular weight of 147.174 and a boiling point of 301.0±25.0 °C at 760 mmHg . The compound is also characterized by a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

1. Aziridine-Azirine Transformation

Aziridine transformation is a notable chemical process. In one study, the treatment of aziridine with cesium fluoride and benzaldehyde, followed by oxidation, produced benzoylaziridine. This transformation highlights the reactivity of aziridine derivatives in the presence of other chemical compounds (Atkinson & Kelly, 1989).

2. Synthesis of Aziridines from Benzal Halides and Imines

In research on the synthesis of aziridines, it was found that reacting benzal dihalides with benzaldehyde imines and magnesium leads to the formation of aziridines. This study indicates dual mechanistic pathways for aziridine formation, involving different types of chemical attacks on the imine (Biscoe & Fry, 2001).

3. Oxidation by Molecular Iodine

Research involving the oxidation of N-benzyl aziridine with iodine revealed the formation of various compounds, including benzaldehyde. This study illustrates the diverse reactions aziridines can undergo, particularly involving electron transfer and heterolytic mechanisms (Cǎproiu et al., 2000).

4. Fluorescent Probing

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde has been designed as a fluorescent probe for cysteine and homocysteine, showcasing a significant application in biochemical sensing (Lin et al., 2008).

5. Bioactivation and DNA Interaction

The bioactivation of 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a derivative of aziridine, has been studied for its ability to form DNA-DNA interstrand crosslinks. This highlights the potential biological and medicinal applications of aziridine derivatives (Knox et al., 1991).

6. Ni/Photoredox-Catalyzed Coupling

A study demonstrated the Ni/photoredox-catalyzed C(sp3)-C(sp3) coupling between aziridines and acetals, a significant advancement in chemical synthesis techniques. This method facilitates the creation of complex molecules from simpler aziridine precursors (Dongbang & Doyle, 2022).

Mechanism of Action

While the specific mechanism of action for 4-(Aziridin-1-yl)benzaldehyde is not mentioned in the search results, aziridines in general have been found to have important biological activities. For example, some aziridines have anti-tumor activity .

Safety and Hazards

While specific safety and hazard information for 4-(Aziridin-1-yl)benzaldehyde was not found in the search results, aziridines in general are known to be toxic and volatile . They are also flammable and can cause harm if swallowed .

Future Directions

Aziridines, including 4-(Aziridin-1-yl)benzaldehyde, have great potential from both synthetic and pharmacological points of view . Future research may focus on the development of new methodologies for the preparation and transformation of these compounds . Additionally, there is potential for further exploration of the biological applications of aziridines .

properties

IUPAC Name

4-(aziridin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRYELICHIEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665454
Record name 4-(Aziridin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aziridin-1-yl)benzaldehyde

CAS RN

353247-80-0
Record name 4-(Aziridin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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